molecular formula C10H18O2Si B14184615 Methyl 6-(trimethylsilyl)hexa-2,4-dienoate CAS No. 920504-55-8

Methyl 6-(trimethylsilyl)hexa-2,4-dienoate

Cat. No.: B14184615
CAS No.: 920504-55-8
M. Wt: 198.33 g/mol
InChI Key: DBTMWMBCYYYJPN-UHFFFAOYSA-N
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Description

Methyl 6-(trimethylsilyl)hexa-2,4-dienoate is an organic compound with the molecular formula C10H18O2Si It is characterized by the presence of a trimethylsilyl group attached to a hexa-2,4-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(trimethylsilyl)hexa-2,4-dienoate typically involves the esterification of hexa-2,4-dienoic acid with methanol in the presence of a catalyst, followed by the introduction of the trimethylsilyl group. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The trimethylsilyl group can be introduced using reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes followed by silylation. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trimethylsilyl)hexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include:

  • Oxidation: Hexa-2,4-dienoic acid or corresponding aldehydes.
  • Reduction: Saturated esters or alcohols.
  • Substitution: Various silyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(trimethylsilyl)hexa-2,4-dienoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 6-(trimethylsilyl)hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions. These properties can affect enzyme binding, receptor activation, and other biochemical processes, making the compound a valuable tool in mechanistic studies .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to methyl 6-(trimethylsilyl)hexa-2,4-dienoate include:

Uniqueness

This compound is unique due to the presence of both the trimethylsilyl group and the conjugated diene system. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in various chemical and biological applications .

Properties

CAS No.

920504-55-8

Molecular Formula

C10H18O2Si

Molecular Weight

198.33 g/mol

IUPAC Name

methyl 6-trimethylsilylhexa-2,4-dienoate

InChI

InChI=1S/C10H18O2Si/c1-12-10(11)8-6-5-7-9-13(2,3)4/h5-8H,9H2,1-4H3

InChI Key

DBTMWMBCYYYJPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=CC[Si](C)(C)C

Origin of Product

United States

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